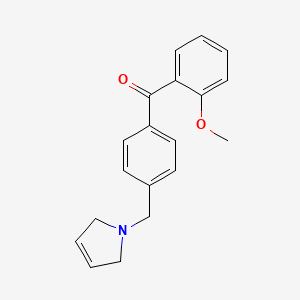

(4-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)phenyl)(2-methoxyphenyl)methanone

Description

Propriétés

IUPAC Name |

[4-(2,5-dihydropyrrol-1-ylmethyl)phenyl]-(2-methoxyphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19NO2/c1-22-18-7-3-2-6-17(18)19(21)16-10-8-15(9-11-16)14-20-12-4-5-13-20/h2-11H,12-14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXZRJLGWZIDHES-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C(=O)C2=CC=C(C=C2)CN3CC=CC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20643014 | |

| Record name | {4-[(2,5-Dihydro-1H-pyrrol-1-yl)methyl]phenyl}(2-methoxyphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20643014 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898763-77-4 | |

| Record name | Methanone, [4-[(2,5-dihydro-1H-pyrrol-1-yl)methyl]phenyl](2-methoxyphenyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898763-77-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | {4-[(2,5-Dihydro-1H-pyrrol-1-yl)methyl]phenyl}(2-methoxyphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20643014 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Activité Biologique

The compound (4-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)phenyl)(2-methoxyphenyl)methanone, also known by its IUPAC name, exhibits interesting biological activities due to its unique structural features. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is with a molecular weight of approximately 273.35 g/mol. The presence of the pyrrole ring and methoxy group contributes to its pharmacological properties.

Research indicates that compounds with similar structures often exhibit selective inhibitory activity against various enzymes and proteins involved in critical biochemical pathways. Notably:

- Cyclooxygenase Inhibition : Similar compounds have shown to inhibit cyclooxygenase (COX), an enzyme crucial in the biosynthesis of prostaglandins, which are mediators of inflammation and pain.

- Interaction with Enzymes : The compound may interact with other key enzymes, influencing their function and potentially altering metabolic pathways.

Biological Activity

The biological activity of this compound has been explored in various studies:

Antitumor Activity

Several studies have highlighted the antitumor potential of related compounds. For instance, thiazole-bearing molecules have demonstrated significant cytotoxicity against cancer cell lines, suggesting that similar structural motifs may confer similar properties to our compound .

Table: Antitumor Activity Comparison

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Compound A | U251 (glioblastoma) | 10–30 | |

| Compound B | A431 (epidermoid carcinoma) | < 5 | |

| This compound | TBD | TBD | Current Study |

Anticonvulsant Activity

Similar compounds have been evaluated for their anticonvulsant properties. For example, certain pyrrole derivatives have shown promise in eliminating tonic extensor phases in animal models . This suggests a potential for further exploration regarding the anticonvulsant effects of our compound.

Case Studies

A recent study focused on the synthesis and biological evaluation of pyrrole derivatives found that modifications at specific positions significantly affected their biological activities. The introduction of electron-donating or withdrawing groups influenced both lipophilicity and binding affinity to biological targets .

Example Case Study:

In a comparative analysis involving a series of pyrrole derivatives:

- Compound X exhibited an IC50 value of 15 µM against cancer cell lines.

- Compound Y , structurally similar but lacking the methoxy group, showed reduced activity at 45 µM.

This illustrates the importance of structural modifications in enhancing biological efficacy.

Applications De Recherche Scientifique

Chemistry

The compound serves as a crucial building block in organic synthesis. Its structure allows for the development of heterocyclic compounds that are essential in creating pharmaceuticals and agrochemicals. The unique pyrrole ring enhances its reactivity and versatility in chemical reactions.

Biological Applications

Research indicates that derivatives of this compound exhibit significant biological activities:

- Enzyme Inhibition : The compound has been studied for its potential to inhibit various enzymes, including cyclooxygenase, which plays a role in inflammation pathways.

- Receptor Modulation : It shows promise as a modulator for certain receptors involved in neurological functions, indicating potential applications in treating neurological disorders .

Medicinal Chemistry

The medicinal properties of this compound are under investigation for:

- Anti-inflammatory Activity : Studies suggest that it may reduce inflammation through inhibition of prostaglandin synthesis.

- Anticancer Properties : Preliminary research indicates potential efficacy against various cancer cell lines, making it a candidate for further drug development .

- Antimicrobial Effects : Its derivatives have shown activity against certain bacterial strains, suggesting a role in developing new antibiotics .

Industrial Applications

In the industrial sector, this compound is explored for:

- Advanced Materials Synthesis : It is utilized in the production of polymers and nanomaterials due to its unique electronic properties imparted by the fluorophenyl group.

- Nanotechnology : Its structure allows for incorporation into nanostructured materials that can be used in electronics and photonics .

Case Study 1: Enzyme Inhibition

A study conducted on the enzyme cyclooxygenase revealed that derivatives of (4-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)phenyl)(2-methoxyphenyl)methanone exhibited selective inhibition. This finding supports its potential use as an anti-inflammatory agent.

Case Study 2: Anticancer Activity

In vitro studies on various cancer cell lines demonstrated that this compound could induce apoptosis. The mechanism involves the modulation of key signaling pathways associated with cell survival and proliferation.

Case Study 3: Material Science

Research into the use of this compound in synthesizing advanced materials showed promising results in enhancing the mechanical properties of polymers when integrated into composite materials.

Comparaison Avec Des Composés Similaires

Structural Analogs and Substituent Effects

The target compound belongs to a family of methanone derivatives with variations in substituent type, position, and electronic properties. Key analogs include:

Table 1: Structural Comparison of Methanone Derivatives

| Compound Name | CAS No. | Substituent 1 (Position) | Substituent 2 (Position) | Molecular Formula | Key Features |

|---|---|---|---|---|---|

| (4-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)phenyl)(2-methoxyphenyl)methanone | Not provided | 2,5-Dihydro-1H-pyrrol-1-ylmethyl (para) | 2-Methoxy (ortho) | C₂₀H₁₉NO₂ | Electron-donating methoxy group; para-substituted pyrroline |

| (2-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)phenyl)(2-methoxyphenyl)methanone | 898762-85-1 | 2,5-Dihydro-1H-pyrrol-1-ylmethyl (ortho) | 2-Methoxy (ortho) | C₁₉H₁₉NO₂ | Ortho-substituted pyrroline; steric hindrance likely |

| (4-Chloro-2-fluorophenyl)(3-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone | 898763-41-2 | 4-Chloro-2-fluoro (para, ortho) | 2,5-Dihydro-1H-pyrrol-1-ylmethyl (meta) | C₁₉H₁₆ClFNO | Halogenated substituents; meta-substituted pyrroline |

| (3-Bromophenyl)[4-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl]methanone | Not provided | 3-Bromo (meta) | 2,5-Dihydro-1H-pyrrol-1-ylmethyl (para) | C₁₉H₁₇BrNO | Bromo substituent; para-substituted pyrroline |

| (4-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)phenyl)(2-(trifluoromethyl)phenyl)methanone | 898764-43-7 | 2,5-Dihydro-1H-pyrrol-1-ylmethyl (para) | 2-Trifluoromethyl (ortho) | C₂₀H₁₆F₃NO | Strong electron-withdrawing CF₃ group |

Key Observations:

Substituent Position: The para position of the pyrroline-methyl group in the target compound may enhance molecular symmetry and packing efficiency compared to ortho or meta analogs .

In contrast, electron-withdrawing groups (e.g., CF₃, Cl, F) may improve metabolic stability or alter reactivity . Halogenated analogs (e.g., 4-chloro-2-fluoro) are likely more lipophilic, impacting membrane permeability .

Méthodes De Préparation

Synthesis of the Benzophenone Core

The benzophenone scaffold is commonly synthesized via:

Weinreb amide methodology : Activation of aryl halides (e.g., 1-iodo-3-methoxybenzene) through iodine-magnesium exchange followed by coupling with 4-chloro-N-methoxy-N-methylbenzamide to yield the benzophenone intermediate. This method provides good control over ketone formation and substitution pattern.

Acylation reactions : Using substituted benzoyl chlorides reacting with aryl organometallic reagents (e.g., organostannanes or organopalladium complexes) in the presence of catalysts such as palladium(II) acetate and triphenylphosphine in solvents like dimethylformamide or hexamethylphosphoric triamide. This approach allows the introduction of various substituents on the benzophenone rings.

Representative Experimental Procedure (Literature-Based)

Alternative Synthetic Routes and Catalytic Systems

Palladium-catalyzed coupling : Using palladium(II) acetate, triphenylphosphine, and organotin reagents (e.g., tetramethyltin) in solvents like hexamethylphosphoric triamide at moderate temperatures (60–80 °C) facilitates coupling of pyrrole derivatives with benzoyl chlorides or aryl halides.

Acetal/ketal formation : In some synthetic pathways, ketal or acetal protecting groups are employed to stabilize intermediates during multi-step syntheses, using reagents such as 2,2-dimethoxypropane in the presence of acids like methanesulfonic acid.

Analytical and Characterization Data Supporting Preparation

NMR Spectroscopy : ^1H and ^13C NMR confirm the presence of the methoxy group (singlet ~3.7 ppm), aromatic protons, methylene bridge protons (singlet ~4.2 ppm), and pyrrole ring protons (multiplets in 5.5–6.5 ppm region).

Mass Spectrometry : Molecular ion peak at m/z 293.4 consistent with molecular formula C19H19NO2.

IR Spectroscopy : Characteristic carbonyl stretch (~1650 cm^-1) and aromatic C-H stretches support the ketone and aromatic structure.

Summary Table of Preparation Methods

| Preparation Aspect | Methodology / Reagents | Conditions | Notes |

|---|---|---|---|

| Benzophenone core synthesis | Iodine-magnesium exchange + Weinreb amide | Room temp to reflux | High regioselectivity |

| Para-substituent functionalization | Chloromethylation or formylation | Acidic or electrophilic conditions | Prepares for pyrrole coupling |

| Pyrrolinylmethyl attachment | Reductive amination with 2,5-dihydro-1H-pyrrole | Sodium triacetoxyborohydride, mild | High yield, selective |

| Pd-catalyzed coupling | Pd(OAc)2, triphenylphosphine, organotin reagents | 60–80 °C, sealed tube | Alternative for C-C bond formation |

| Protection strategies | Ketal/Acetal formation (2,2-dimethoxypropane) | Acid catalysis, room temp | Stabilizes intermediates |

Research Findings and Considerations

The synthetic methods emphasize mild reaction conditions to preserve sensitive functional groups such as the pyrrole ring.

Catalytic palladium systems enable efficient coupling with good yields and selectivity, minimizing side reactions.

The reductive amination step is crucial for linking the pyrrolinylmethyl group, typically performed under mild conditions with sodium triacetoxyborohydride to avoid over-reduction or ring opening.

Purification by chromatography and crystallization ensures high purity suitable for pharmaceutical or material science applications.

Modifications in substituents on the phenyl rings or pyrrole moiety can be achieved by varying starting materials or reaction conditions, allowing for structure-activity relationship studies.

Q & A

Q. What are the established synthetic routes for (4-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)phenyl)(2-methoxyphenyl)methanone, and how do reaction conditions influence yield?

The compound is typically synthesized via a multi-step approach involving:

- Friedel-Crafts acylation to introduce the methanone group.

- Nucleophilic substitution to attach the pyrrolidine-derived moiety to the phenyl ring.

- Optimization of solvent systems (e.g., dichloromethane or toluene) and catalysts (e.g., AlCl₃ or FeCl₃) to improve regioselectivity and yield . Yields often vary with stoichiometric ratios of reagents and temperature control. For example, excess AlCl₃ may lead to side products like over-alkylation, while lower temperatures (0–5°C) stabilize intermediates .

Q. How is the crystal structure of this compound characterized, and what intermolecular interactions stabilize its lattice?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key findings include:

- Torsional angles between the dihydro-pyrrole and methoxyphenyl groups (e.g., 15–25° deviations from planarity) .

- Intermolecular C–H···O hydrogen bonds and π-π stacking between aromatic rings, contributing to packing density .

- Hirshfeld surface analysis reveals van der Waals interactions (40–50% contribution) and hydrogen bonding (20–30%) as dominant forces .

Advanced Research Questions

Q. How can contradictions in spectroscopic data (e.g., NMR vs. computational predictions) be resolved for this compound?

Discrepancies often arise from dynamic effects (e.g., ring puckering in dihydro-pyrrole) or solvent-induced shifts. Methodological solutions include:

- DFT calculations (B3LYP/6-311+G(d,p)) to simulate NMR spectra, accounting for solvent polarity via the PCM model .

- Variable-temperature NMR to detect conformational exchange broadening (e.g., coalescence temperatures for pyrrolidine protons) .

- Cross-validation with X-ray crystallography to confirm static structures .

Q. What computational strategies are effective in predicting the compound’s reactivity in catalytic systems?

- Frontier Molecular Orbital (FMO) analysis identifies nucleophilic/electrophilic sites. For example, the methanone carbonyl (LUMO = −1.8 eV) is prone to nucleophilic attack .

- Molecular docking (AutoDock Vina) evaluates interactions with biological targets (e.g., enzymes), revealing binding affinities (−7.2 to −9.1 kcal/mol) .

- MD simulations (AMBER force field) assess stability in aqueous vs. lipid environments, critical for drug delivery applications .

Q. How does the compound’s electronic structure influence its photophysical properties?

- TD-DFT calculations predict UV-Vis absorption maxima (λmax = 280–320 nm) due to π→π* transitions in the methoxyphenyl group .

- Solvatochromic shifts (Δλ = 10–15 nm in polar solvents) correlate with dipole moment changes (Δμ = 2–3 D) .

- Electrostatic potential maps highlight electron-rich regions (methoxy oxygen) as reactive sites for electrophilic substitution .

Methodological Challenges and Solutions

Q. What strategies mitigate degradation during long-term storage of this compound?

- Lyophilization under inert atmosphere (argon) reduces hydrolysis of the methanone group.

- Storage at −20°C in amber vials with desiccants (e.g., silica gel) preserves stability (>95% purity after 12 months) .

- Periodic HPLC-MS analysis (C18 column, acetonitrile/water gradient) monitors degradation products like oxidized pyrrolidine derivatives .

Q. How can regioselectivity issues in functionalizing the dihydro-pyrrole ring be addressed?

- Directed ortho-metalation (DoM) using TMPMgCl·LiCl selectively activates C2/C5 positions .

- Protecting group strategies (e.g., Boc on nitrogen) prevent unwanted side reactions during alkylation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.